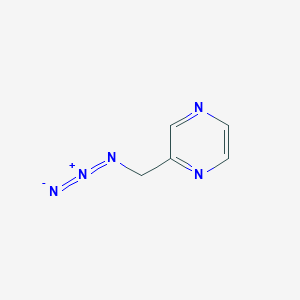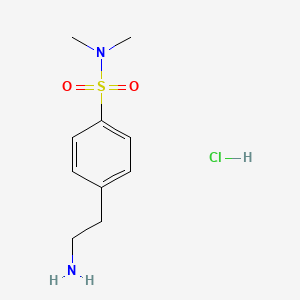![molecular formula C9H15NO2 B13631923 Rel-ethyl (1R,5R)-3-azabicyclo[3.2.0]heptane-1-carboxylate](/img/structure/B13631923.png)
Rel-ethyl (1R,5R)-3-azabicyclo[3.2.0]heptane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
rac-ethyl (1R,5R)-3-azabicyclo[320]heptane-1-carboxylate is a bicyclic compound that features a nitrogen atom within its structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of rac-ethyl (1R,5R)-3-azabicyclo[3.2.0]heptane-1-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a suitable amine with an ester, followed by cyclization to form the bicyclic structure. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of rac-ethyl (1R,5R)-3-azabicyclo[3.2.0]heptane-1-carboxylate may involve large-scale synthesis using automated reactors. The process would be optimized for efficiency, cost-effectiveness, and safety, ensuring that the compound is produced consistently and meets the required specifications for its intended applications.
化学反応の分析
Types of Reactions
rac-ethyl (1R,5R)-3-azabicyclo[3.2.0]heptane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.
Substitution: This reaction involves the replacement of one functional group with another, which can significantly alter the chemical properties of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts that facilitate substitution reactions. The conditions for these reactions typically involve specific temperatures, pressures, and solvent systems to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or other reduced forms of the compound. Substitution reactions can result in a wide range of products, depending on the nature of the substituent introduced.
科学的研究の応用
rac-ethyl (1R,5R)-3-azabicyclo[3.2.0]heptane-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, serving as a precursor for various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.
作用機序
The mechanism of action of rac-ethyl (1R,5R)-3-azabicyclo[3.2.0]heptane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- rac-methyl (1R,5R)-2-azabicyclo[3.2.0]heptane-1-carboxylate
- rac-tert-butyl (1R,5R)-2-azabicyclo[3.2.0]heptane-1-carboxylate
Uniqueness
rac-ethyl (1R,5R)-3-azabicyclo[320]heptane-1-carboxylate is unique due to its specific ethyl ester functional group, which imparts distinct chemical properties compared to its methyl and tert-butyl analogs
特性
分子式 |
C9H15NO2 |
|---|---|
分子量 |
169.22 g/mol |
IUPAC名 |
ethyl (1R,5R)-3-azabicyclo[3.2.0]heptane-1-carboxylate |
InChI |
InChI=1S/C9H15NO2/c1-2-12-8(11)9-4-3-7(9)5-10-6-9/h7,10H,2-6H2,1H3/t7-,9-/m0/s1 |
InChIキー |
FBWCJELIROYTQF-CBAPKCEASA-N |
異性体SMILES |
CCOC(=O)[C@]12CC[C@H]1CNC2 |
正規SMILES |
CCOC(=O)C12CCC1CNC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![(1r)-2-Fluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B13631884.png)







![7-oxo-5H,6H,7H-pyrrolo[3,4-b]pyridine-3-carboxylicacid](/img/structure/B13631933.png)
